

S26948 vs. Rosiglitazone: A Comparative Guide to their Effects on Adipogenesis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the investigational compound **S26948** and the well-established drug rosiglitazone, focusing on their distinct effects on adipogenesis. The information presented is supported by experimental data to aid in research and drug development decisions.

At a Glance: Key Differences in Adipogenic Potential

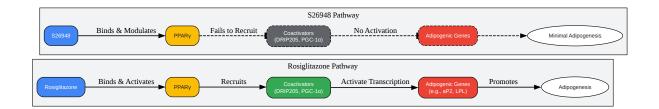


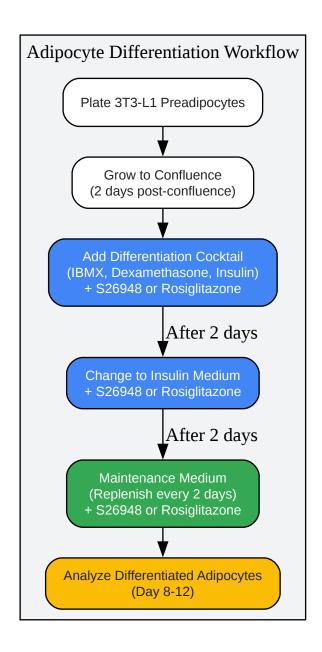
Parameter	S26948	Rosiglitazone	Reference
Mechanism of Action	Selective PPARy Modulator (SPPARM)	Full PPARy Agonist	[1]
PPARy Activation (EC50)	~8.83 nM	~60 nM	[2][3]
Adipocyte Differentiation	Low to no induction	Potent induction	[1]
Triglyceride Accumulation	No significant increase	Significant increase	[1]
Adipogenic Gene Expression	Slight induction	Strong induction	[1]
in vivo Adipose Tissue Weight	No increase	Significant increase	[1]
Coactivator Recruitment	Does not recruit DRIP205 or PGC-1α	Recruits DRIP205 and PGC-1α	[1][4]

Deciphering the Molecular Mechanisms: Differential Coactivator Recruitment

The divergent effects of **S26948** and rosiglitazone on adipogenesis can be attributed to their differential interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPARy) and the subsequent recruitment of transcriptional coactivators. Rosiglitazone, as a full agonist, induces a conformational change in PPARy that promotes the recruitment of a broad range of coactivators, including DRIP205 and PGC- 1α , which are crucial for the transcriptional activation of adipogenic genes.[1] In contrast, **S26948**, a selective PPARy modulator, appears to induce a different conformational change in PPARy. This alternate conformation does not facilitate the recruitment of DRIP205 or PGC- 1α , leading to a blunted adipogenic response.[1][4] This selective modulation of coactivator recruitment is the molecular basis for **S26948**'s ability to separate the anti-diabetic effects from the adipogenic effects of PPARy activation.









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